molecular formula C27H26N4O5S B11089651 Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11089651
M. Wt: 518.6 g/mol
InChI Key: LHLLHZDXQBNKKS-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multi-step reactions. One common method includes the reaction of ethyl 4-aminobenzoate with 4-methoxyphenylglyoxal in the presence of a base such as potassium carbonate in acetonitrile at room temperature. This is followed by the addition of pyridin-3-ylmethylamine and a thioxoimidazolidinone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H26N4O5S/c1-3-36-26(34)19-6-10-21(11-7-19)31-25(33)23(30(27(31)37)17-18-5-4-14-28-16-18)15-24(32)29-20-8-12-22(35-2)13-9-20/h4-14,16,23H,3,15,17H2,1-2H3,(H,29,32)

InChI Key

LHLLHZDXQBNKKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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